molecular formula C5H11BrO2 B3058590 1-Bromo-2,3-dimethoxypropane CAS No. 90321-40-7

1-Bromo-2,3-dimethoxypropane

Cat. No.: B3058590
CAS No.: 90321-40-7
M. Wt: 183.04
InChI Key: ZLALOAABONRSQH-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxypropane is an organic compound with the molecular formula C5H11BrO2. It is a brominated derivative of dimethoxypropane and is used in various chemical reactions and industrial applications. The compound is characterized by its clear, colorless to pale yellow appearance and is known for its reactivity due to the presence of the bromine atom.

Preparation Methods

The synthesis of 1-Bromo-2,3-dimethoxypropane typically involves the bromination of 2,3-dimethoxypropane. One common method includes the reaction of 2,3-dimethoxypropane with bromine in the presence of a solvent such as dichloromethane. The reaction is carried out at controlled temperatures to ensure the selective bromination of the compound. Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities.

Chemical Reactions Analysis

1-Bromo-2,3-dimethoxypropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2,3-dimethoxypropanol.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium tert-butoxide for elimination reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-2,3-dimethoxypropane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of medicinal compounds with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Bromo-2,3-dimethoxypropane involves its reactivity due to the presence of the bromine atom. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. This reactivity makes the compound useful in various synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

1-Bromo-2,3-dimethoxypropane can be compared with other similar compounds, such as:

    1-Bromo-2,2-dimethoxypropane: This compound has a similar structure but differs in the position of the methoxy groups. It is used in similar applications but may have different reactivity due to the structural differences.

    2-Bromo-1,3-dimethoxypropane: Another similar compound with different positioning of the bromine and methoxy groups. It also finds use in organic synthesis and industrial applications.

The uniqueness of this compound lies in its specific reactivity and the applications it is suited for, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-2,3-dimethoxypropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO2/c1-7-4-5(3-6)8-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLALOAABONRSQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CBr)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701304802
Record name Propane, 1-bromo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90321-40-7
Record name Propane, 1-bromo-2,3-dimethoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90321-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1-bromo-2,3-dimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701304802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2,3-dimethoxypropane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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